Cas no 16868-11-4 (2-Propenoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-)

2-Propenoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- structure
16868-11-4 structure
Product Name:2-Propenoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
CAS No:16868-11-4
MF:C13H20O2
MW:208.296704292297
CID:182897
PubChem ID:117434
Update Time:2025-04-19

2-Propenoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
    • [(1S,3R,4S)-4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl] prop-2-enoate
    • endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
    • (1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl prop-2-enoate
    • Acrylic acid, 2-bornyl ester
    • endo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate
    • DTXSID701017055
    • [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate
    • bornyl acrylate
    • EINECS 240-888-9
    • NS00086466
    • NS00085154
    • 16868-11-4
    • Inchi: 1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10+,13+/m0/s1
    • InChI Key: PSGCQDPCAWOCSH-OPQQBVKSSA-N
    • SMILES: O(C(C=C)=O)[C@@H]1C[C@@H]2CC[C@@]1(C)C2(C)C

Computed Properties

  • Exact Mass: 208.146329876g/mol
  • Monoisotopic Mass: 208.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26.3Ų

2-Propenoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- Related Literature

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